N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)pentanamide
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Overview
Description
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)pentanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methoxybenzofuran moiety and a pentanamide group attached to the thiazole ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of action
The compound belongs to the class of benzofurans and thiazoles. Benzofurans are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . Thiazoles are also known to have diverse biological activities and can interact with various targets.
Biochemical pathways
Without specific information about the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Both benzofurans and thiazoles are involved in a wide range of biological processes .
Result of action
Based on the known activities of benzofurans and thiazoles, it could potentially have a range of effects, including modulation of enzyme activity, alteration of signal transduction, and effects on cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)pentanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Methoxybenzofuran Moiety: The methoxybenzofuran group can be introduced via a Suzuki coupling reaction between a boronic acid derivative of methoxybenzofuran and a halogenated thiazole intermediate.
Attachment of the Pentanamide Group: The final step involves the acylation of the thiazole derivative with pentanoyl chloride under basic conditions to form the desired pentanamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can take place at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nature of the substituent.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its possible anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide
- N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide
- N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)hexanamide
Uniqueness
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)pentanamide is unique due to its specific combination of the methoxybenzofuran and thiazole moieties, which confer distinct biological activities and chemical reactivity. Its pentanamide group also contributes to its unique pharmacokinetic properties, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-3-4-5-16(20)19-17-18-13(10-23-17)15-9-11-8-12(21-2)6-7-14(11)22-15/h6-10H,3-5H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYHBFVPYFKMMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=CS1)C2=CC3=C(O2)C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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